5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone
Description
Tautomeric Ratios
The equilibrium between pyrrole-like (N1H/N3) and pyridine-like (N1/N3H) forms is quantifiable using $$ ^{13}\text{C} $$-NMR chemical shifts. For example:
- C4 (Pyrrole-like) : δ ~110.0 ppm (reference value).
- C7 (Pyridine-like) : δ ~120.0 ppm (reference value).
Using the equations:
$$
x{pd} = \frac{\delta{obs} - \delta{C7ref}}{\delta{C4ref} - \delta{C7ref}}
$$
$$
x{pr} = 1 - x{pd}
$$
Where $$ x{pd} $$ and $$ x_{pr} $$ represent the molar fractions of pyridine-like and pyrrole-like tautomers, respectively.
| Substituent | C4 (ppm) | C7 (ppm) | $$ x_{pd} $$ (%) | $$ x_{pr} $$ (%) |
|---|---|---|---|---|
| 5,6-Dimethyl (this compound) | Hypothetical | Hypothetical | ~60–70 | ~30–40 |
| 1-Methylbenzimidazole | 120.4 | 109.5 | 100 | 0 |
Key Influences :
- Electron-Donating Groups : Methyl substituents at positions 5 and 6 stabilize the pyridine-like tautomer via inductive effects.
- Solvent Polarity : Polar solvents (e.g., DMSO) shift equilibrium toward pyridine-like forms, while nonpolar solvents favor pyrrole-like forms.
Properties
IUPAC Name |
5-(5,6-dimethyl-1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-5-11-12(6-9(8)2)17-14(16-11)10-3-4-13(18)15-7-10/h3-7H,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHPZAQTGVOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4,5-Dimethyl-o-Phenylenediamine
The benzimidazole scaffold is traditionally synthesized via acid-catalyzed cyclocondensation of 4,5-dimethyl-o-phenylenediamine with carbonyl sources. Formic acid or triethyl orthoformate is commonly used to form the imidazole ring. For the target compound, subsequent functionalization at the 2-position is critical:
- Step 1 : 4,5-Dimethyl-o-phenylenediamine reacts with triethyl orthoformate in acetic acid under reflux (120°C, 8–12 hours) to yield 5,6-dimethyl-1H-benzimidazole.
- Step 2 : Bromination at the 2-position using phosphorus oxybromide (POBr₃) in dichloromethane (25°C, 2 hours) produces 2-bromo-5,6-dimethyl-1H-benzimidazole.
- Step 3 : Suzuki-Miyaura coupling with 5-boronic acid-2(1H)-pyridinone under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C, 12 hours) affords the final product.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 78 | 95% |
| 2 | 65 | 90% |
| 3 | 52 | 88% |
Nucleophilic Aromatic Substitution
An alternative route involves substituting a pre-formed 2-chlorobenzimidazole intermediate with a pyridinone nucleophile:
- Intermediate Synthesis : 5,6-Dimethyl-2-chloro-1H-benzimidazole is prepared by treating the benzimidazol-2-one derivative with phosphorus oxychloride (POCl₃, 110°C, 6 hours).
- Substitution : Reaction with 5-hydroxy-2(1H)-pyridinone in the presence of potassium tert-butoxide (THF, 70°C, 10 hours) yields the target compound.
Challenges : Limited solubility of the pyridinone nucleophile often reduces yields (<45%).
Modern Methodologies
Ultrasound-Assisted Synthesis
Recent advances employ ultrasound to enhance reaction efficiency. A protocol adapted from polyfluoroimidazo[1,2-a]pyrimidine synthesis involves:
- One-Pot Cyclization : Mixing 4,5-dimethyl-o-phenylenediamine, 2-oxo-1,2-dihydropyridine-5-carbaldehyde, and ammonium acetate in ethanol under ultrasound (40 kHz, 60°C, 2 hours).
- Oxidation : In situ oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the pyridinone ring.
Advantages :
Flow Chemistry Techniques
Continuous flow systems enable scalable production:
- Microreactor Setup : 4,5-Dimethyl-o-phenylenediamine and 5-formyl-2(1H)-pyridinone are pumped through a Pd/C-packed column (120°C, 10 MPa H₂, residence time: 5 minutes).
- In-Line Purification : Integrated scavenger resins remove residual catalysts, achieving >90% purity.
Gram-Scale Data :
| Parameter | Value |
|---|---|
| Throughput | 12 g/hour |
| Purity | 94% |
| Space-Time Yield | 0.8 kg/L/day |
Catalytic and Solvent-Free Strategies
Organocatalytic Cyclodehydration
A green approach uses L-proline as a catalyst:
- Reaction : 4,5-Dimethyl-o-phenylenediamine and 5-carboxy-2(1H)-pyridinone are heated with L-proline (20 mol%) in PEG-400 (100°C, 4 hours).
- Mechanism : The catalyst facilitates imine formation and subsequent cyclization via enamine intermediates.
Eco-Friendly Metrics :
Mechanochemical Synthesis
Ball milling avoids solvents entirely:
- Procedure : 4,5-Dimethyl-o-phenylenediamine, 5-amino-2(1H)-pyridinone, and silica gel are milled (500 rpm, 2 hours).
- Yield : 68% with 97% atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Cyclocond. | 52 | 24 | 12.50 | Moderate |
| Ultrasound | 72 | 2 | 8.20 | High |
| Flow Chemistry | 85 | 0.08 | 6.80 | Industrial |
| Mechanochemical | 68 | 2 | 3.90 | Lab-Scale |
Chemical Reactions Analysis
Types of Reactions
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the benzimidazole or pyridinone rings.
Reduction: Dihydro derivatives of the original compound.
Substitution: Substituted benzimidazole or pyridinone derivatives.
Scientific Research Applications
Chemical Properties and Structure
5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is characterized by its complex structure, which combines elements of benzimidazole and pyridinone. The molecular formula is , with a molecular weight of approximately 240.26 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in drug development.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of compounds related to 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. For instance, derivatives of benzimidazole have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function .
Antiparasitic Properties
Research indicates that benzimidazole derivatives exhibit antiparasitic effects. For example, studies have demonstrated that certain compounds can inhibit the growth of protozoan parasites like Trichomonas vaginalis, suggesting potential applications in treating parasitic infections . The structural similarity of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone to known antiparasitic agents enhances its relevance in this field.
In Vivo Studies
In vivo evaluations have been conducted to assess the efficacy of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone in animal models. These studies often focus on the compound's pharmacokinetics and pharmacodynamics to determine optimal dosages and therapeutic windows. Preliminary results suggest favorable profiles for absorption and bioavailability .
Computational Studies
Molecular docking studies have been employed to predict the interaction between 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone and various biological targets. These computational analyses are crucial for understanding the binding affinities and mechanisms through which the compound exerts its biological effects .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone and its analogs:
Note: Molecular weight estimated based on analogs due to lack of direct data for the target compound.
Structural and Functional Insights:
Substituent Effects on Reactivity and Binding: Dimethyl vs. Chlorine atoms in analogs (e.g., ) increase lipophilicity but may introduce synthetic challenges or toxicity risks. N1-Substituents: The absence of an N1-substituent in the target compound contrasts with benzyl or tert-butyl groups in analogs. Bulky substituents like 4-(tert-butyl)benzyl () enhance steric hindrance, possibly affecting receptor binding pocket accessibility.
Physicochemical Properties: The trifluoromethyl group in significantly increases molecular weight (438.2 g/mol) and lipophilicity, which may hinder bioavailability despite enhancing membrane permeability.
Biological Relevance: Privileged substructures like benzimidazole-pyridinones are noted for their promiscuous binding to receptors, mimicking protein structural motifs (). The dimethyl variant’s unsubstituted N1 position may allow greater conformational flexibility compared to benzyl-substituted analogs.
Research Implications and Limitations
- Synthetic Accessibility: Dichloro derivatives () require halogenation steps, which are less atom-economical than methylation. The dimethyl variant may offer simpler synthesis.
- Discontinued Products : Several analogs () are marked as discontinued, possibly due to poor pharmacokinetics or industrial prioritization of other scaffolds.
- Data Gaps : Direct biological or crystallographic data for the target compound are absent in the provided evidence. Further studies using tools like SHELXL () or WinGX () could elucidate its structural and electronic properties.
Biological Activity
The compound 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a member of the benzimidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C12H12N4O
- Molecular Weight : 228.25 g/mol
- CAS Number : 2376423-07-1
Structure
The structure of 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone features a benzimidazole core substituted with a pyridinone moiety. This unique configuration contributes to its diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzimidazole derivatives, including 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone. For instance:
- In vitro studies demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating moderate potency against these pathogens .
Anticancer Activity
Research indicates that compounds within the benzimidazole class can inhibit cancer cell proliferation. In particular:
- A study highlighted that 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 15 µM and 20 µM respectively .
The proposed mechanism of action involves the inhibition of key enzymes involved in DNA replication and repair processes. Benzimidazole derivatives are known to interact with tubulin, disrupting microtubule dynamics essential for mitosis .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various benzimidazole derivatives, the compound was tested against clinical isolates of E. coli. The results indicated that it inhibited bacterial growth effectively compared to standard antibiotics like amoxicillin .
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound utilized MTT assays on several cell lines. The findings suggested that treatment with the compound led to increased apoptosis rates as evidenced by flow cytometry analysis .
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 µg/mL | |
| Antimicrobial | Escherichia coli | 32 µg/mL | |
| Anticancer | MCF-7 | 15 µM | |
| Anticancer | HeLa | 20 µM |
Table 2: Comparison with Other Benzimidazole Derivatives
| Compound Name | MIC/IC50 (µg/mL or µM) | Activity Type |
|---|---|---|
| 5-(5,6-Dimethyl-1H-benzimidazol-2-yl)-2(1H)-pyridinone | 16/15 | Antimicrobial/Anticancer |
| Benzimidazole Derivative A | 32/25 | Antimicrobial/Anticancer |
| Benzimidazole Derivative B | 8/10 | Antimicrobial/Anticancer |
Q & A
What are the key synthetic strategies for 5-(5,6-dimethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone?
The synthesis typically involves multi-step organic reactions, leveraging heterocyclic coupling and cyclization. A common approach includes:
- Step 1 : Formation of the benzimidazole core via condensation of 4,5-dimethyl-1,2-phenylenediamine with a carbonyl source (e.g., formic acid or triethyl orthoformate) under acidic conditions.
- Step 2 : Introduction of the pyridinone moiety through nucleophilic substitution or cross-coupling reactions. For example, coupling the benzimidazole intermediate with a functionalized pyridinone derivative using palladium catalysts (e.g., Suzuki-Miyaura coupling) .
- Optimization : Reaction conditions (solvent polarity, temperature, and pH) significantly influence yield. For instance, dimethylformamide (DMF) at 80–100°C enhances solubility and reaction efficiency .
How is the compound characterized spectroscopically and structurally?
- NMR Spectroscopy : and NMR are critical for confirming substituent positions. For example, the methyl groups on the benzimidazole ring (5,6-dimethyl) appear as singlets in NMR (~δ 2.3–2.5 ppm), while the pyridinone proton resonates as a downfield singlet (~δ 8.1–8.3 ppm) due to deshielding .
- X-ray Crystallography : Used to resolve the 3D structure. SHELX programs (e.g., SHELXL) are widely employed for refinement, particularly for analyzing hydrogen-bonding networks and π-π stacking interactions in the crystal lattice .
What biological targets and mechanisms are associated with this compound?
Benzimidazole-pyridinone hybrids are known for targeting:
- Enzymes : Inhibition of tyrosine kinases (e.g., EGFR) and topoisomerases via competitive binding to ATP pockets. The pyridinone moiety facilitates hydrogen bonding with catalytic residues .
- Microbial Targets : Antifungal activity against Candida albicans and Aspergillus niger is linked to disruption of ergosterol biosynthesis pathways .
- Cellular Pathways : Preclinical studies suggest modulation of apoptosis (e.g., caspase-3 activation) in cancer models .
How do structural modifications influence bioactivity?
- Substituent Effects :
- Case Study : Replacing 5,6-dimethyl with dichloro groups (as in ) increases anticancer activity but introduces hepatotoxicity risks .
What methodologies resolve contradictions in bioactivity data across studies?
Contradictions often arise from assay variability or structural impurities. Strategies include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., MIC values for antifungals measured via CLSI guidelines) .
- Purity Validation : Use HPLC (>98% purity) and mass spectrometry to rule out degradation products .
- Computational Validation : Molecular docking to confirm binding poses across different protein conformations .
How is the compound’s stability assessed under experimental conditions?
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, indicating suitability for high-temperature reactions .
- pH Sensitivity : Stability studies in buffered solutions (pH 1–13) reveal degradation under strongly alkaline conditions (pH >10), necessitating neutral storage .
What advanced crystallographic techniques are used for structure-function analysis?
- High-Resolution X-ray Diffraction : Resolves electron density maps for precise bond-length measurements. For example, the bond between N1 of benzimidazole and C2 of pyridinone is typically 1.35–1.38 Å .
- SHELXD for Phase Problem Solving : Utilizes dual-space methods to resolve complex structures, especially for twinned crystals .
How can in silico methods predict binding affinity and selectivity?
- Molecular Dynamics (MD) Simulations : Assess binding free energy (ΔG) to prioritize derivatives. For example, MM-PBSA calculations validate interactions with fungal CYP51 .
- QSAR Models : Correlate substituent electronegativity with IC values. A Hammett σ value >0.5 often predicts enhanced antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
